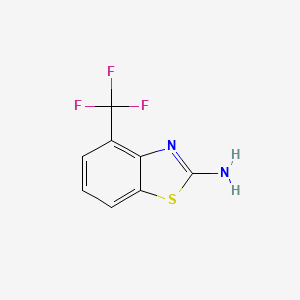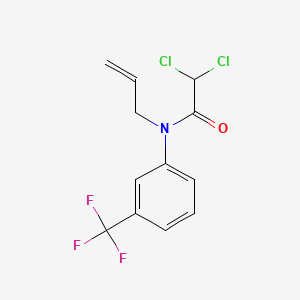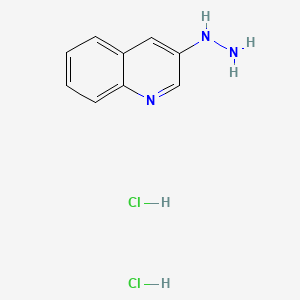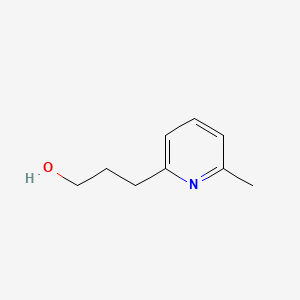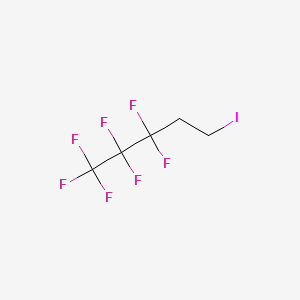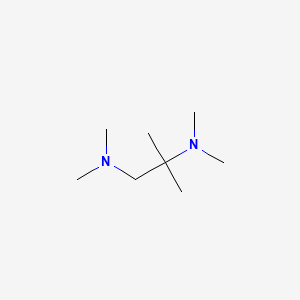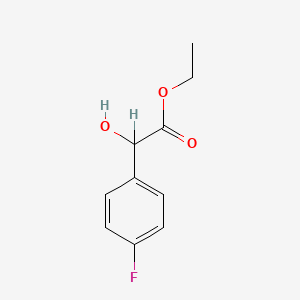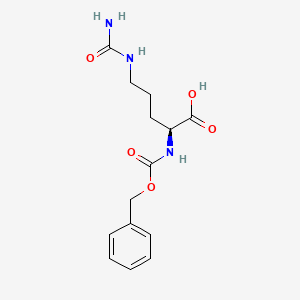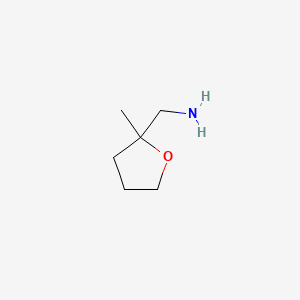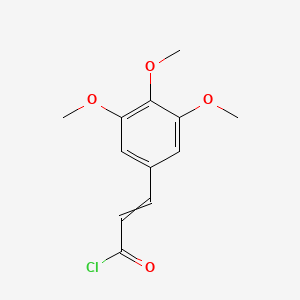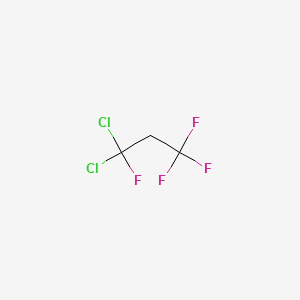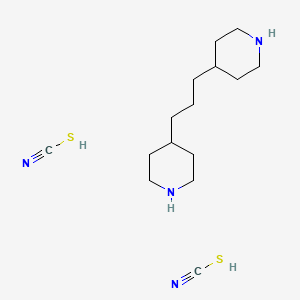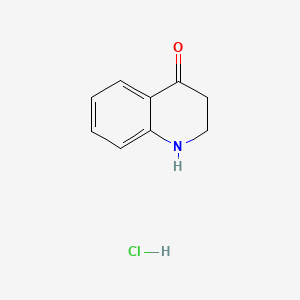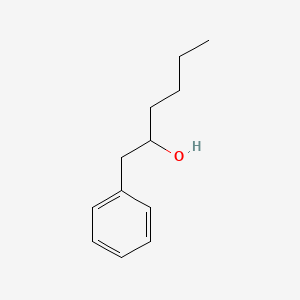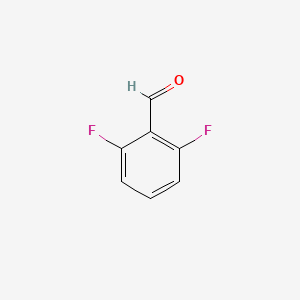
2,6-二氟苯甲醛
描述
Synthesis Analysis
2,6-Difluorobenzaldehyde can be used as a reactant in several synthesis processes. For instance, it can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .Molecular Structure Analysis
The molecular structure of 2,6-Difluorobenzaldehyde consists of a benzene ring with two fluorine atoms and one aldehyde group attached to it . The fluorine atoms are located at the 2 and 6 positions of the benzene ring, and the aldehyde group is attached at the 1 position .Chemical Reactions Analysis
2,6-Difluorobenzaldehyde can participate in various chemical reactions. For example, it can react with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid to form 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole . It can also undergo a Wittig olefination reaction with acetylmethylidenetriphenyl phosphorane to form (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one .Physical And Chemical Properties Analysis
2,6-Difluorobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 193.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 43.0±3.0 kJ/mol and a flash point of 73.3±0.0 °C . The index of refraction is 1.514 .科学研究应用
Application 1: Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .
- Methods of Application : This compound is synthesized via a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 2: Thermally Activated Delayed Fluorescence (TADF)
- Summary of the Application : 2,6-Difluorobenzaldehyde is used in the synthesis of novel organic luminophores that exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This is crucial for the advancement of delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
- Methods of Application : The synthesis, photophysical properties, molecular and crystal structures, and theoretical calculations of 2,6-bis(diarylamino)benzophenones were reported . The optical excitation took place through intramolecular charge-transfer from one diarylamino moiety to an aroyl group .
- Results or Outcomes : While the benzophenones did not luminesce in solution, the solids of the benzophenones emitted green light with moderate-to-good quantum yields . Thus, the benzophenones exhibit aggregation-induced emission . Based on the lifetime measurement, the green emission of the solids was found to include TADF .
Application 3: Synthesis of 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize 1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-benzimidazole .
- Methods of Application : This compound is synthesized by reacting with 1,2-phenylenediamine in the presence of a catalytic amount of p-toluenesulfonic acid .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 4: Synthesis of (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize (3E)-4-(2,6-Difluorophenyl)-3-buten-2-one .
- Methods of Application : This compound is synthesized via Wittig olefination reaction with acetylmethylidenetriphenyl phosphorane .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
Application 5: Synthesis of Methyl 4-fluorobenzo[b]thiophene-2-carboxylate
- Summary of the Application : 2,6-Difluorobenzaldehyde is used as a reactant to synthesize Methyl 4-fluorobenzo[b]thiophene-2-carboxylate .
- Methods of Application : This compound is synthesized by treating with methyl thioglycolate in the presence of K2CO3 .
- Results or Outcomes : The specific results or outcomes of this synthesis are not provided in the source .
安全和危害
2,6-Difluorobenzaldehyde is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
属性
IUPAC Name |
2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRUJSGHKNOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195909 | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzaldehyde | |
CAS RN |
437-81-0 | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

